2-Bromo-5-methoxy-4-(2-phenylethoxy)benzaldehyde
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Overview
Description
2-Bromo-5-methoxy-4-(2-phenylethoxy)benzaldehyde: is an aromatic organic compound with the molecular formula C16H15BrO3 It is known for its unique structure, which includes a bromine atom, a methoxy group, and a phenylethoxy group attached to a benzaldehyde core
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-5-methoxy-4-(2-phenylethoxy)benzaldehyde are extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These proteins play crucial roles in cell signaling pathways, regulating cellular processes such as proliferation, differentiation, and apoptosis.
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound binding to the active sites of the target proteins, leading to changes in their conformation and function. The exact nature of these changes is currently under investigation.
Biochemical Pathways
The compound’s interaction with ERK2 and FGFR2 affects multiple biochemical pathways. ERK2 is part of the MAPK/ERK pathway, which regulates cell division and differentiation. FGFR2 is involved in the FGFR signaling pathway, influencing cell growth and tissue repair .
Pharmacokinetics
Its molecular weight of335.19 suggests it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific context of its use. Given its targets, it may influence cell growth and differentiation, potentially making it useful in treating conditions like cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methoxy-4-(2-phenylethoxy)benzaldehyde typically involves the bromination of 5-methoxy-4-(2-phenylethoxy)benzaldehyde. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 2-Bromo-5-methoxy-4-(2-phenylethoxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Ammonia (NH3) or primary amines in a polar solvent like ethanol.
Major Products Formed:
Oxidation: 2-Bromo-5-methoxy-4-(2-phenylethoxy)benzoic acid.
Reduction: 2-Bromo-5-methoxy-4-(2-phenylethoxy)benzyl alcohol.
Substitution: 2-Amino-5-methoxy-4-(2-phenylethoxy)benzaldehyde.
Scientific Research Applications
Chemistry: 2-Bromo-5-methoxy-4-(2-phenylethoxy)benzaldehyde is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: While specific biological and medicinal applications of this compound are not well-documented, its structural features suggest potential use in the design of bioactive molecules. The presence of the bromine atom and the aldehyde group could be exploited in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for incorporation into polymers or as a precursor for other industrially relevant compounds .
Comparison with Similar Compounds
2-Bromo-5-methoxybenzaldehyde: Lacks the phenylethoxy group, making it less complex and potentially less versatile in synthetic applications.
2-Bromo-4-hydroxy-5-methoxybenzaldehyde:
2-Bromo-5-(tert-butyl)benzaldehyde: Features a tert-butyl group instead of the methoxy and phenylethoxy groups, leading to different steric and electronic properties.
Uniqueness: 2-Bromo-5-methoxy-4-(2-phenylethoxy)benzaldehyde stands out due to its combination of functional groups, which provide a unique set of reactivity and potential applications. The presence of the phenylethoxy group adds complexity and versatility, making it a valuable compound for advanced synthetic and research purposes.
Properties
IUPAC Name |
2-bromo-5-methoxy-4-(2-phenylethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3/c1-19-15-9-13(11-18)14(17)10-16(15)20-8-7-12-5-3-2-4-6-12/h2-6,9-11H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTFSJAKRZEKSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Br)OCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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